5-(2-aminoethyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione
Overview
Description
5-(2-aminoethyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione is a useful research compound. Its molecular formula is C9H15N3O2 and its molecular weight is 197.23 g/mol. The purity is usually 95%.
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Biological Activity
5-(2-aminoethyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, focusing on analgesic, sedative, and antiproliferative effects based on recent research findings.
Chemical Structure and Synthesis
The compound belongs to the pyrrolo[3,4-c]pyridine family, which has been synthesized through various methods. The synthesis typically involves the reaction of substituted pyridine derivatives with appropriate reagents to form the desired heterocyclic structure. The chemical formula for this compound is , and it has a molecular weight of 197.23 g/mol .
Analgesic and Sedative Activity
Research indicates that derivatives of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione exhibit notable analgesic and sedative properties. In a study evaluating several derivatives, two specific compounds demonstrated analgesic activity comparable to morphine in the "writhing" test and significantly inhibited locomotor activity in mice .
Key Findings:
- Analgesic Tests : The compounds were tested using the "hot plate" and "writhing" tests. Results showed that several derivatives were more effective than aspirin, with some exhibiting effects similar to morphine.
- Sedative Effects : The compounds also prolonged thiopental-induced sleep in mice, indicating sedative properties .
Antiproliferative Activity
Another area of investigation for this compound is its antiproliferative activity against various cancer cell lines. Studies have shown that certain derivatives possess selective cytotoxicity against human liver (HepG-2) and colon cancer (HCT-116) cells while exhibiting low toxicity towards non-tumorigenic cell lines .
Case Study: Antitumor Activity
A study evaluated the antiproliferative effects of newly synthesized pyridinethione derivatives against several cancer cell lines:
- Active Compounds : Several derivatives showed significant activity against HCT-116 and HepG-2 cells.
- Mechanism Insights : Molecular docking studies revealed that these compounds interact with specific proteins associated with cancer cell survival, suggesting a targeted mechanism of action .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrrolo[3,4-c]pyridine derivatives. Modifications in the alkyl chain length and substituents on the aromatic ring significantly impact their pharmacological properties.
Key Observations:
- Alkyl Linker Influence : The length and type of alkyl substituents were found to correlate with increased analgesic potency.
- Substituent Effects : Electron-withdrawing groups on the phenyl substituent enhanced biological activity .
Summary of Biological Activities
Properties
IUPAC Name |
5-(2-aminoethyl)-4,6,7,7a-tetrahydro-3aH-pyrrolo[3,4-c]pyridine-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2/c10-2-4-12-3-1-6-7(5-12)9(14)11-8(6)13/h6-7H,1-5,10H2,(H,11,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQCRMQYACYYWHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2C1C(=O)NC2=O)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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